![molecular formula C19H20N2O2S2 B2434470 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034398-77-9](/img/structure/B2434470.png)
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their potential STING-agonistic activity . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have shown significant potential in the realm of medicinal chemistry, particularly in combating microbial resistance . They have been used to create numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .
Antifungal Activity
Similar to their antibacterial properties, furan derivatives have also demonstrated antifungal activity. This makes them a promising area of study in the development of new antifungal agents .
Anticancer Properties
Benzo[b]furan derivatives have shown exceptional promise as anticancer agents. The intricate interplay between structure and activity has been analyzed, emphasizing the applications of the benzo[b]furan motif within the realms of drug discovery and medicinal chemistry .
STING-Agonistic Activity
Some benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists . STING (Stimulator of Interferon Genes) is a protein that plays a crucial role in the innate immune response. Agonists of STING have potential applications in cancer immunotherapy.
Antimicrobial Potential
Some compounds related to the one have been found to possess promising antimicrobial potential . A structure–activity relationship (SAR) study was explored to facilitate further development of this new class of compounds .
Therapeutic Importance
Synthetic thiophene, which is structurally related to the compound , has been found to have a wide range of therapeutic benefits . Among all the synthesized derivatives, some showed a greater inhibitory effect against certain organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .
Mode of Action
The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction . This interaction activates the STING protein, triggering downstream signaling pathways .
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-19(18-12-14-4-1-2-6-17(14)25-18)20-13-15(16-5-3-9-23-16)21-7-10-24-11-8-21/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODCTTCGUPNORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=CC=CC=C3S2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[b]thiophene-2-carboxamide |
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